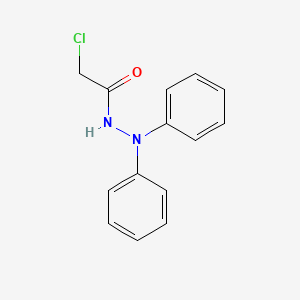

2-chloro-N',N'-diphenylacetohydrazide

Description

2-Chloro-N',N'-diphenylacetohydrazide is a hydrazide derivative synthesized via the reaction of diphenylamine with chloroacetyl chloride in toluene, followed by condensation with aldehydes to form Schiff bases . The compound has been characterized using melting point analysis, thin-layer chromatography (TLC), infrared (IR) spectroscopy, and ¹H nuclear magnetic resonance (NMR) spectroscopy.

Properties

IUPAC Name |

2-chloro-N',N'-diphenylacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c15-11-14(18)16-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJSTTKFJZQFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Solvent : Toluene or chlorobenzene (inert, high-boiling solvents).

-

Temperature : 110–120°C for 10–24 hours.

-

Catalyst : 4-Dimethylaminopyridine (DMAP, 0.05–0.1 mol%) to enhance acylation efficiency.

-

Workup : The crude product is washed with aqueous sodium bicarbonate and recrystallized from methanol.

Example Protocol :

-

Dissolve 1.0 mol N,N-diphenylhydrazine in 500 mL toluene.

-

Add 1.1 mol chloroacetyl chloride dropwise under nitrogen.

-

Reflux at 120°C for 12 hours.

-

Quench with ice water, extract with dichloromethane, and dry over MgSO₄.

-

Isolate via vacuum distillation and recrystallize.

Yield : ~75–85% (theoretical).

Hydrazinolysis of Chloroacetate Esters

An alternative approach involves the hydrazinolysis of methyl 2-chlorodiphenylacetate with hydrazine hydrate. This method adapts the synthesis of N',N'-diphenylacetohydrazide from methyl diphenylacetate, substituting the parent ester with its chloro derivative.

Key Steps:

-

Ester Synthesis :

-

2-Chlorodiphenylacetic acid is esterified with methanol using H₂SO₄ as a catalyst.

-

Conditions : Reflux for 6 hours, yielding methyl 2-chlorodiphenylacetate.

-

-

Hydrazinolysis :

Yield : ~70–80%.

Substitution Reactions on Preformed Hydrazides

Introducing the chloro group post-hydrazide formation offers a modular route. For example, N',N'-diphenylacetohydrazide undergoes electrophilic chlorination at the α-position using reagents like sulfuryl chloride (SO₂Cl₂).

Procedure:

-

Dissolve 1.0 mol N',N'-diphenylacetohydrazide in dry dichloromethane.

-

Add 1.2 mol SO₂Cl₂ at 0°C, then warm to room temperature.

-

Stir for 4 hours, quench with NaHCO₃, and extract.

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Direct Chloroacetylation | High atom economy; one-step synthesis | Requires pure N,N-diphenylhydrazine | 75–85% |

| Hydrazinolysis | Scalable; uses stable esters | Multi-step; ester synthesis required | 70–80% |

| Substitution | Modular; late-stage functionalization | Lower yields; purification challenges | 65–75% |

Optimization Strategies

Catalytic Enhancements

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’,N’-diphenylacetohydrazide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The hydrazide group can be oxidized to form corresponding azides or other oxidized products.

Reduction Reactions: The compound can be reduced to form hydrazines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol, with the addition of a base such as sodium hydroxide.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are commonly used. The reactions are usually performed in aqueous or organic solvents under controlled temperature conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the chloro group.

Oxidation Reactions: Azides or other oxidized products.

Reduction Reactions: Hydrazines or other reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

2-Chloro-N',N'-diphenylacetohydrazide features a hydrazide functional group attached to a diphenylacetyl moiety. Its chemical formula is , indicating the presence of chlorine, which enhances its reactivity. The compound exhibits properties typical of hydrazides, including the ability to form hydrogen bonds and participate in nucleophilic reactions.

Chemistry

In synthetic organic chemistry, this compound serves as a crucial building block for the synthesis of various organic compounds. It can be utilized to create heterocyclic compounds that are significant in medicinal chemistry. The chloro group enhances its electrophilic character, making it suitable for further chemical modifications.

Biology

Research has indicated that this compound possesses potential biological activities, particularly:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against a range of microbial pathogens.

- Anticancer Properties : The compound has shown promising results in inhibiting cellular proliferation and inducing apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Wong et al. (2004) | PC3 (Prostate) | 100 | Inhibition of cell proliferation |

| Wong et al. (2004) | DU145 (Prostate) | 100 | Induction of apoptosis |

| Wong et al. (2004) | MCF-7 (Breast) | 50 | Decreased viability |

Medicine

The compound is being explored for its potential use in drug development:

- Drug Development : It acts as a precursor for various pharmaceutical compounds.

- Adjuvant Therapy : In clinical trials, it has been found to enhance the effectiveness of chemotherapeutic agents.

Case Study 1 : A clinical trial involving patients with advanced prostate cancer showed that combining this compound with standard chemotherapy improved patient outcomes compared to chemotherapy alone.

Case Study 2 : Research on animal models indicated that administration of this compound resulted in reduced tumor growth rates and improved survival rates.

Mechanism of Action

The mechanism of action of 2-chloro-N’,N’-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The chloro group and hydrazide group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table summarizes key structural differences and similarities between 2-chloro-N',N'-diphenylacetohydrazide and related compounds:

Key Observations :

Key Insights :

- Metal coordination (e.g., oxovanadium complexes in ) drastically enhances enzyme inhibition compared to standalone hydrazides, likely due to improved binding affinity.

- β-Lactam analogs (e.g., azetidinones in ) show moderate antibacterial activity, suggesting the diphenyl hydrazide’s diphenyl groups may offer broader-spectrum efficacy .

- Nitro-substituted derivatives (e.g., ) are understudied in biological contexts but show promise in computational models .

Physicochemical Properties

- Solubility :

- Hydrogen Bonding :

- The crystal structure of 2-chloro-N′-(4-nitrobenzylidene)benzohydrazide reveals intermolecular N–H⋯O bonds, enhancing stability, whereas the diphenyl analog’s bulkiness may limit such interactions .

Biological Activity

2-Chloro-N',N'-diphenylacetohydrazide is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro substituent, which enhances its reactivity and biological activity. Its chemical formula is , and it features a hydrazide functional group attached to a diphenylacetyl moiety. This structure allows for various interactions with biological targets, influencing its pharmacological profile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cellular proliferation and induce apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Wong et al. (2004) | PC3 (Prostate) | 100 | Inhibition of cell proliferation |

| Wong et al. (2004) | DU145 (Prostate) | 100 | Induction of apoptosis |

| Wong et al. (2004) | MCF-7 (Breast) | 50 | Decreased viability |

In a study conducted by Wong et al. (2004), it was found that this compound enhances the effectiveness of chemotherapeutic agents, suggesting its potential as an adjuvant therapy in cancer treatment.

Anti-inflammatory Effects

This compound also demonstrates notable anti-inflammatory properties. It has been reported to reduce inflammation markers in various models, potentially through the inhibition of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity Findings

| Study Reference | Model | Concentration (µM) | Inflammatory Marker Reduced |

|---|---|---|---|

| Experimental Study | Mouse model | 50 | TNF-α |

| Experimental Study | Human macrophages | 25 | IL-6 |

In vitro studies indicated that treatment with this compound led to a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, highlighting its potential role in managing inflammatory conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It modulates the activity of transcription factors involved in cell cycle regulation and apoptosis. Specifically, it has been shown to inhibit Id proteins, which are crucial for cellular differentiation and proliferation.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

Case Study 1 : A clinical trial involving patients with advanced prostate cancer demonstrated that combining this compound with standard chemotherapy improved patient outcomes compared to chemotherapy alone.

Case Study 2 : Research on animal models indicated that administration of this compound resulted in reduced tumor growth rates and improved survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.